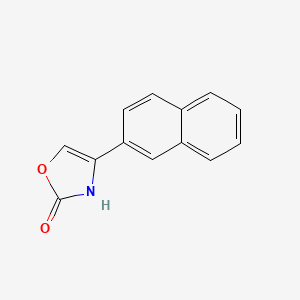
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is a heterocyclic compound that features a pyrrole ring substituted with formyl and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate can be synthesized through the Paal–Knorr reaction, which involves the condensation of 2,5-dimethoxytetrahydrofuran with amines or sulfonamines in the presence of water and a catalytic amount of iron (III) chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Paal–Knorr reaction is a widely used method in industrial settings due to its simplicity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic conditions.
Major Products
Oxidation: Dimethyl 3-carboxy-1H-pyrrole-2,5-dicarboxylate.
Reduction: Dimethyl 3-hydroxymethyl-1H-pyrrole-2,5-dicarboxylate.
Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is not well-defined. its biological activity is likely related to its ability to interact with various molecular targets, including enzymes and receptors. The formyl and ester groups may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
- 3,5-Dimethyl-1H-pyrrole-2-carboxaldehyde
Uniqueness
Dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate is unique due to the presence of both formyl and ester groups on the pyrrole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
dimethyl 3-formyl-1H-pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c1-14-8(12)6-3-5(4-11)7(10-6)9(13)15-2/h3-4,10H,1-2H3 |
InChI Key |
KLSLITPBZGNWEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(N1)C(=O)OC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



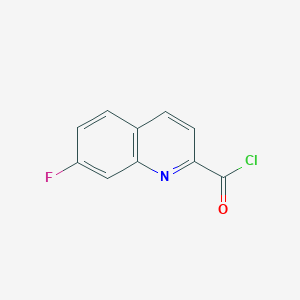
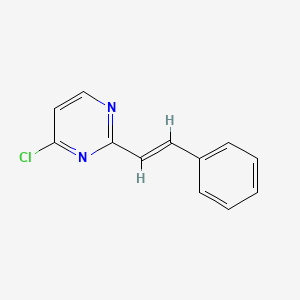
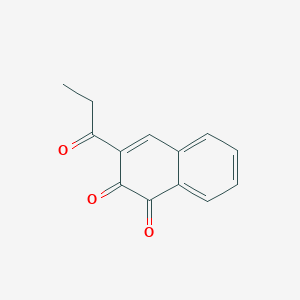
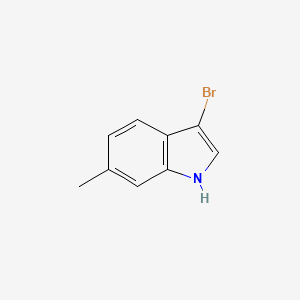
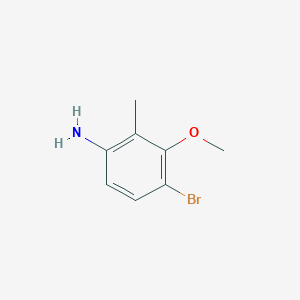
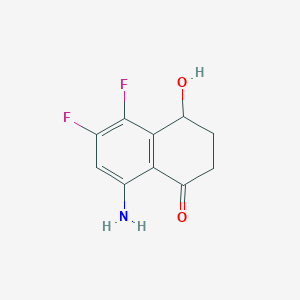

![9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine](/img/structure/B11890517.png)
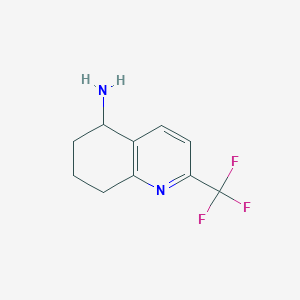

![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11890552.png)

